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Compound of Interest

Compound Name: Spirapril Hydrochloride

Cat. No.: B023658

An In-depth Technical Guide to Spirapril Hydrochloride: Chemical Properties and
Experimental Analysis

Introduction

Spirapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the
management of hypertension and congestive heart failure.[1][2][3][4] It functions as a prodrug,
being rapidly metabolized in the body to its active diacid form, spiraprilat.[4][5][6] Spiraprilat is a
potent, non-sulfhydryl ACE inhibitor that competitively blocks the conversion of angiotensin | to
the vasoconstrictor angiotensin 11.[6][7][8] This guide provides a detailed overview of the
chemical structure, molecular formula, and key quantitative data of spirapril hydrochloride. It
also outlines relevant experimental protocols for its analysis and characterization, intended for
researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

e Chemical Name: (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-0x0-4-phenylbutan-2-
yllamino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride[5][8][9]

e CAS Number: 94841-17-5[1][2][3]
e Molecular Formula: C22H31CIN20s5S2[2][5][9]

e Synonyms: SCH 33844, Renormax[1][3][10]
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The structure of spirapril features a unique dithia-azaspiro[4.4]Jnonane moiety. As the
hydrochloride salt, it exhibits improved stability and solubility characteristics suitable for
pharmaceutical formulation.

Quantitative Data Summary

The physicochemical, pharmacokinetic, and pharmacodynamic properties of Spirapril
Hydrochloride and its active metabolite, Spiraprilat, are summarized below.
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Property Value Reference
Physicochemical Properties
Molecular Weight 503.1 g/mol [51I819]1[10]
Melting Point 192-194 °C (decomposes) [1103][11]
Boiling Point 697.8 °C at 760 mmHg [11031[11]
Flash Point 375.8°C [1][31111]
Very slightly soluble in water;
Solubility Soluble in methanol; Slightly [31[11]
soluble in acetonitrile.
Pharmacokinetic Properties
(Oral Administration)
Bioavailability (Spirapril) ~50% [5]
Time to Peak Hemodynamic
4-6 hours [1][9]
Effect
Terminal Half-life (Spirapril) 20-50 minutes (IV infusion) [5]
Terminal Half-life (Spiraprilat) ~35 hours [5]
Plasma Clearance (Spirapril) 56 L/h (IV infusion) [5]
Plasma Clearance (Spiraprilat) 10 L/h (IV infusion) [5]
Volume of Distribution ) ) )
) ) 28 Litres (IV infusion) [5]
(Spirapril)
Volume of Distribution ) ) )
) ) 43 Litres (IV infusion) [5]
(Spiraprilat)
Elimination Routes Renal and Hepatic [31[4]
Pharmacodynamic Properties
ACE Inhibition (ICso) 67 nM [10]
IDso (Angiotensin | Pressor
16 pg/kg [10]

Response, Rats)
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IDso (Angiotensin | Pressor
262 po/kg [10]
Response, Dogs)

Mechanism of Action: Inhibition of the Renin-
Angiotensin System

Spirapril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System
(RAAS). As a prodrug, it is hydrolyzed to spiraprilat, which inhibits Angiotensin-Converting
Enzyme (ACE). ACE is responsible for converting inactive angiotensin | into the potent
vasoconstrictor angiotensin Il. By blocking this step, spiraprilat decreases plasma levels of
angiotensin 1, leading to vasodilation (reduced blood pressure) and decreased aldosterone
secretion, which promotes natriuresis.[6][8]

N L)

Spiraprilat Inhibits
(Active Metabolite) -
Angiotensin | | CONVrsion | Angiotensin Il

cleavage
/ N
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Caption: Mechanism of action of Spiraprilat within the Renin-Angiotensin System.

Experimental Protocols

This section details methodologies relevant to the synthesis, characterization, and evaluation of

spirapril hydrochloride.

Synthesis Outline

A definitive, step-by-step synthesis protocol is proprietary. However, patent literature from
Schering-Plough outlines a key strategic approach.[12] The synthesis commences with a
protected proline derivative, Cbz-protected 4-oxoproline methyl ester. A crucial step involves
the protection of the carbonyl group as a spirocyclic thioketal, which forms the characteristic
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1,4-dithia-7-azaspiro[4.4]nonane core of the molecule. Following deprotection and subsequent
coupling reactions with the appropriate side chain, the final spirapril molecule is formed. The
hydrochloride salt is typically prepared in the final step by treating the free base with
hydrochloric acid in a suitable solvent to facilitate crystallization.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
Assay

This protocol is a representative method for determining the ICso value of spiraprilat. The assay
is based on the spectrophotometric measurement of a product formed from an ACE-specific
substrate.[13][14][15]

Materials:

» Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

e Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

o Spirapril Hydrochloride (or Spiraprilat) standard

e Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NacCl

o Stopping reagent: 1 M HCI

» Extraction solvent: Ethyl acetate

o Positive Control: Captopril

Procedure:

e Preparation of Solutions:
o Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.
o Prepare a stock solution of ACE (e.g., 100 mU/mL) in the same buffer.

o Prepare serial dilutions of Spiraprilat (or Spirapril, which will hydrolyze in situ over a longer
incubation, though using Spiraprilat is preferred) and the Captopril control in the buffer to
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achieve a range of final concentrations for ICso determination.

e Enzymatic Reaction:

[e]

In a microcentrifuge tube, add 20 pL of ACE solution and 40 pL of the inhibitor solution
(Spiraprilat dilution or buffer for control).

Pre-incubate the mixture at 37 °C for 10 minutes.

[e]

o

Initiate the reaction by adding 100 pL of the HHL substrate solution.

[¢]

Incubate the reaction mixture at 37 °C for 45 minutes.[14]
» Reaction Termination and Extraction:
o Stop the reaction by adding 250 pL of 1 M HCI.
o Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) product.

o Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes to separate
the phases.[14]

e Quantification:

[¢]

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

[e]

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

o

Re-dissolve the dried hippuric acid residue in a known volume of buffer or mobile phase.

[¢]

Measure the absorbance of the redissolved sample at 228 nm using a UV-Vis
spectrophotometer or quantify using reverse-phase HPLC.[15]

o Calculation:

o Calculate the percentage of ACE inhibition for each inhibitor concentration using the
formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
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o Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the
ICso0 value using non-linear regression analysis.
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Caption: Experimental workflow for the in vitro ACE inhibition assay.

In Vivo Pharmacokinetic Study Design

Pharmacokinetic properties of spirapril were evaluated in human subjects to determine its
absorption, distribution, metabolism, and excretion profile.[5][9][16]

Study Design:

A dose-ranging study can be conducted in healthy volunteers or the target patient population
(e.g., patients with congestive heart failure).[9]

e Subjects receive a single oral dose of spirapril hydrochloride (e.g., doses ranging from 0.3
mg to 6.25 mg).[9]

e Blood samples are collected at predetermined time points over a 24 to 48-hour period post-
administration.

e Plasma is separated from the blood samples and stored at -20°C or lower until analysis.

Sample Analysis:

e Plasma concentrations of both the parent drug (spirapril) and its active metabolite
(spiraprilat) are determined using a validated bioanalytical method, typically High-
Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-
MS/MS), for its high sensitivity and specificity.

o Astandard curve is generated using known concentrations of spirapril and spiraprilat to
ensure accurate quantification.

Data Analysis:

e Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to
maximum concentration), AUC (area under the concentration-time curve), and elimination
half-life (t/2) are calculated for both spirapril and spiraprilat using non-compartmental
analysis software.
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e These parameters help to characterize the drug's absorption rate, extent of exposure, and
elimination kinetics.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical structure and molecular formula of Spirapril
Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023658#chemical-structure-and-molecular-formula-
of-spirapril-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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